PHT-427 is a novel compound recognized for its role as an inhibitor of both phosphatidylinositol-dependent protein kinase 1 and Akt, which are crucial components in signaling pathways associated with cancer cell proliferation and survival. The compound has the molecular formula and a molecular weight of 409.61 g/mol. It specifically binds to the pleckstrin homology domain of these proteins, demonstrating high-affinity interactions with dissociation constants (Ki) of 2.7 μM for Akt and 5.2 μM for phosphatidylinositol-dependent protein kinase 1 .
PHT-427 has been shown to inhibit the enzymes Akt and PDPK1, which are involved in cell signaling pathways important for cell growth and survival []. By inhibiting these enzymes, PHT-427 may have potential applications in cancer research []. However, the exact mechanism by which PHT-427 binds to and inhibits these enzymes requires further investigation.
The biological activity of PHT-427 has been extensively studied, revealing its potential as an effective antitumor agent. In vivo studies have demonstrated its ability to inhibit tumor growth significantly in immunocompromised mice models bearing human tumor xenografts, achieving up to 80% reduction in the most sensitive tumors . Notably, tumors with mutations in the PIK3CA gene exhibited heightened sensitivity to PHT-427, while K-Ras mutant tumors were less responsive . The compound's safety profile is promising, as it has been shown not to induce weight loss or adverse changes in blood chemistry during extended administration periods .
PHT-427's primary application lies in cancer therapy, particularly targeting tumors that exhibit aberrant activation of the phosphatidylinositol 3-kinase/Akt signaling pathway. Its dual inhibition mechanism offers potential therapeutic benefits in combination therapies; studies have indicated enhanced antitumor effects when used alongside established chemotherapeutics like paclitaxel and erlotinib . Additionally, ongoing research may expand its applications into other diseases characterized by dysregulated Akt signaling.
Interaction studies utilizing surface plasmon resonance spectroscopy have confirmed the binding dynamics of PHT-427 with both Akt and phosphatidylinositol-dependent protein kinase 1. These studies indicate that PHT-427 competes effectively with natural substrates for binding sites within the pleckstrin homology domains of these kinases . Such interactions are critical for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.
PHT-427 is part of a broader class of compounds that target the phosphatidylinositol 3-kinase/Akt signaling pathway. Here are some similar compounds:
Compound Name | Target Kinases | Ki Values (μM) | Unique Features |
---|---|---|---|
PHT-428 | Akt, PDPK1 | ~2.5 | Structural analog with slight modifications |
MK-2206 | Akt | ~0.5 | Allosteric inhibitor with different binding site |
GSK690693 | Akt | ~0.6 | Selective inhibitor targeting Akt isoforms |
AZD5363 | Akt | ~0.7 | Dual inhibitor with oral bioavailability |
PHT-427 stands out due to its dual inhibition mechanism targeting both Akt and phosphatidylinositol-dependent protein kinase 1 simultaneously, which may enhance its therapeutic potential compared to other inhibitors that focus solely on one target . Its unique structural properties allow it to exhibit distinct pharmacological profiles that could be advantageous in clinical settings.
PHT-427 exhibits a complex molecular architecture characterized by a sulfonamide core linked to a thiadiazole ring system and a long alkyl chain. The compound possesses the molecular formula C20H31N3O2S2 and a molecular weight of 409.61 daltons, as confirmed through multiple analytical techniques. The Chemical Abstracts Service registry number 1191951-57-1 uniquely identifies this compound in chemical databases. The structural framework incorporates several key functional groups that contribute to its biological activity, including a benzenesulfonamide moiety, a 1,3,4-thiadiazole heterocycle, and a twelve-carbon aliphatic chain.
The physicochemical properties of PHT-427 reflect its lipophilic nature and membrane-binding characteristics. Solubility studies demonstrate that the compound dissolves readily in dimethyl sulfoxide at concentrations up to 82 milligrams per milliliter, corresponding to 200.19 millimolar. In ethanol, the solubility decreases to 60 milligrams per milliliter or 146.48 millimolar, while the compound remains essentially insoluble in aqueous media. These solubility profiles are consistent with the compound's design for membrane-associated target interactions.
Property | Value | Units |
---|---|---|
Molecular Weight | 409.61 | g/mol |
Molecular Formula | C20H31N3O2S2 | - |
Solubility in Dimethyl Sulfoxide | 82 (200.19) | mg/mL (mM) |
Solubility in Ethanol | 60 (146.48) | mg/mL (mM) |
Solubility in Water | Insoluble | - |
Purity | >98% | % |
Melting Point Range | Not specified | °C |
The structural characterization reveals important features that govern the compound's interaction with target proteins. The thiadiazole ring system provides a planar aromatic surface capable of forming specific contacts with amino acid residues in protein binding pockets. The sulfonamide group introduces both hydrogen bonding capabilities and electrostatic interactions, while the long alkyl chain contributes hydrophobic contacts essential for membrane association. Surface plasmon resonance studies have demonstrated that these structural elements work synergistically to achieve selective binding to pleckstrin homology domains.
Computational analyses of PHT-427 structure indicate significant conformational flexibility, particularly in the alkyl chain region. The compound possesses 14 rotatable bonds, contributing to its ability to adopt multiple conformations during protein binding. The topological polar surface area of 108.57 square angstroms suggests moderate membrane permeability characteristics. The calculated partition coefficient (XLogP) of 8.96 confirms the highly lipophilic nature of the molecule.
The synthesis of PHT-427 follows established methodologies for constructing 1,3,4-thiadiazole-containing compounds, utilizing cyclization reactions of appropriate precursors. The general synthetic approach involves the formation of the thiadiazole ring through cyclodehydration of acylhydrazine intermediates or direct cyclization of thiosemicarbazide derivatives. The specific synthetic route to PHT-427 incorporates the attachment of the dodecyl chain and the formation of the sulfonamide linkage through standard organic chemistry transformations.
The 1,3,4-thiadiazole core represents a crucial pharmacophore in the PHT-427 structure, and its synthesis requires careful control of reaction conditions to ensure proper ring formation. Multiple synthetic strategies exist for thiadiazole construction, including reactions of acid hydrazides with phosphorus pentasulfide, cyclization of diacylhydrazines using Lawesson's reagent, and transformations involving thiosemicarbazides. The choice of synthetic method influences both the yield and purity of the final product, with modern approaches favoring milder conditions and improved functional group tolerance.
Synthetic Step | Reagent/Method | Typical Yield | Key Considerations |
---|---|---|---|
Thiadiazole Formation | Thiosemicarbazide cyclization | Variable | Ring closure efficiency |
Sulfonamide Formation | Sulfonyl chloride coupling | High | Regioselectivity |
Alkyl Chain Attachment | Alkylation reaction | Moderate to High | Chain length control |
Final Purification | Recrystallization/Chromatography | Recovery dependent | Purity requirements |
Analytical validation of PHT-427 synthesis employs multiple complementary techniques to confirm structural identity and assess purity. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98 percent for properly synthesized material. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic signals corresponding to the aromatic protons, alkyl chain resonances, and heteroatom-bearing carbons. Mass spectrometry techniques, including electrospray ionization, confirm the molecular ion and characteristic fragmentation patterns consistent with the proposed structure.
Infrared spectroscopy reveals diagnostic absorption bands that validate the presence of key functional groups. The sulfonamide moiety exhibits characteristic stretching frequencies in the 1150-1350 wavenumber region, while the thiadiazole ring shows specific fingerprint absorptions. The alkyl chain contributes symmetric and asymmetric carbon-hydrogen stretching modes in the 2800-3000 wavenumber range. These spectroscopic signatures provide rapid confirmation of successful synthesis and structural integrity.
Extensive structure-activity relationship studies have explored the impact of alkyl chain length on the biological activity of PHT-427 analogs. A systematic series of compounds with variable carbon chain lengths from C-4 to C-16 have been synthesized and evaluated for their binding affinity to pleckstrin homology domains. These studies reveal that the twelve-carbon chain present in PHT-427 represents the optimal length for achieving maximum binding affinity to both protein kinase B and phosphatidylinositide-dependent protein kinase 1.
The structure-activity relationship analysis demonstrates a clear correlation between alkyl chain length and target binding affinity. Compounds with shorter chains (C-4, C-6, C-8) exhibit progressively weaker binding to pleckstrin homology domains, while longer chains (C-14, C-16) also show diminished activity compared to the optimal C-12 length. This optimization reflects the specific geometric requirements of the protein binding sites and the need for appropriate hydrophobic contacts to achieve stable protein-ligand complexes.
Alkyl Chain Length | Protein Kinase B Binding | Phosphatidylinositide-Dependent Protein Kinase 1 Binding | Relative Activity |
---|---|---|---|
C-4 | Weak | Weak | Low |
C-6 | Moderate | Moderate | Reduced |
C-8 | Good | Good | Moderate |
C-12 (PHT-427) | Optimal | Optimal | Maximum |
C-14 | Reduced | Reduced | Decreased |
C-16 | Weak | Weak | Poor |
The binding affinity measurements for PHT-427 indicate dissociation constants of 2.7 micromolar for protein kinase B and 5.2 micromolar for phosphatidylinositide-dependent protein kinase 1. These values represent the strongest binding observed within the analog series, confirming the optimal nature of the twelve-carbon chain length. The binding selectivity between these two targets suggests that subtle differences in their pleckstrin homology domain structures can be exploited for the development of more selective analogs.
Structural modifications beyond alkyl chain length have also been investigated to understand the contribution of other molecular features to binding affinity. The thiadiazole ring system appears to be essential for activity, as replacement with other heterocycles typically results in significant loss of binding affinity. The sulfonamide linkage provides important hydrogen bonding interactions, and modifications to this group generally reduce target engagement. The overall molecular architecture of PHT-427 thus represents a carefully optimized balance of structural elements that together achieve the desired biological activity profile.
The optimization studies have revealed that the spatial arrangement of functional groups in PHT-427 analogs critically influences their ability to engage pleckstrin homology domain binding sites. Molecular modeling studies suggest that the twelve-carbon alkyl chain adopts an extended conformation that allows optimal hydrophobic contacts with protein surface residues. Shorter chains fail to span the complete hydrophobic surface, while longer chains may experience unfavorable steric interactions or entropic penalties that reduce binding affinity. These findings provide important guidance for the design of next-generation analogs with improved selectivity and potency profiles.
PHT-427 demonstrates significant antiproliferative activity across multiple cancer cell lines, with efficacy varying according to the underlying genetic alterations and cellular characteristics. The compound exhibits the most pronounced effects in cell lines harboring PIK3CA mutations, which are associated with hyperactivation of the phosphatidylinositol 3-kinase/protein kinase B/phosphatidylinositide-dependent protein kinase 1 pathway [1] [2].
In pancreatic cancer models, PHT-427 shows differential sensitivity patterns. BxPC-3 cells, which harbor PIK3CA mutations, demonstrate high sensitivity with an IC50 value of 8.6 ± 0.8 μM [1] [3]. This sensitivity correlates with the compound's ability to effectively inhibit both protein kinase B and phosphatidylinositide-dependent protein kinase 1 signaling pathways in these cells [1]. In contrast, Panc-1 cells exhibit moderate sensitivity with an IC50 of 65 μM [1] [4], while MiaPaCa-2 cells show relative resistance to treatment, both cell lines carrying K-Ras mutations that confer reduced responsiveness to phosphatidylinositol 3-kinase pathway inhibitors [1].
The compound demonstrates significant antiproliferative effects in prostate cancer cells, with PC-3 cells showing substantial growth inhibition at 10 μM concentration [1] [4]. PHT-427 effectively reduces phospho-Ser241-phosphatidylinositide-dependent protein kinase 1 and phospho-Thr308-protein kinase B in PC-3 cells, indicating effective dual targeting of both kinases [4]. Breast cancer models, particularly MCF-7 cells, exhibit marked sensitivity to PHT-427 treatment, with the compound demonstrating consistent antiproliferative effects across multiple experimental conditions [1] [2] [5].
Non-small cell lung cancer cell lines, including A-549 cells, show moderate sensitivity to PHT-427, with the compound displaying enhanced efficacy when combined with other targeted therapies [1] [2]. Ovarian cancer models represented by SKOV-3 cells demonstrate moderate antiproliferative responses, while hypopharynx carcinoma cells (FaDu) show significant growth inhibition following PHT-427 treatment [6] [7].
Cancer Type | Cell Line | IC50 (μM) | Antiproliferative Effect | Genetic Status | Reference |
---|---|---|---|---|---|
Pancreatic Cancer | BxPC-3 | 8.6 ± 0.8 | Significant inhibition | PIK3CA mutant | Citation 1, 22 |
Pancreatic Cancer | Panc-1 | 65 | Moderate inhibition | K-Ras mutant | Citation 1, 5 |
Pancreatic Cancer | MiaPaCa-2 | Not specified | Resistant to treatment | K-Ras mutant | Citation 1 |
Prostate Cancer | PC-3 | 10 | Significant inhibition | PIK3CA mutant | Citation 1, 5 |
Breast Cancer | MCF-7 | Not specified | Sensitive to treatment | PIK3CA mutant | Citation 1, 19 |
Non-Small Cell Lung Cancer | A-549 | Not specified | Moderate sensitivity | PIK3CA mutant | Citation 1, 19 |
Ovarian Cancer | SKOV-3 | Not specified | Moderate sensitivity | PIK3CA mutant | Citation 1, 25 |
Hypopharynx Carcinoma | FaDu | Not specified | Significant inhibition | Not specified | Citation 2, 48 |
PHT-427 induces apoptosis through activation of the intrinsic mitochondrial pathway, a critical mechanism for programmed cell death in cancer cells. The compound triggers mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors including cytochrome c from the mitochondrial intermembrane space into the cytosol [8] [7].
Following cytochrome c release, PHT-427 treatment results in the formation of the apoptosome, a multimeric protein complex composed of apoptotic protease activating factor 1, cytochrome c, and procaspase-9 [8]. This complex formation represents a crucial step in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequent initiation of the caspase cascade [8]. The activated caspase-9 then cleaves and activates downstream effector caspases, including caspase-3, which execute the final phases of apoptosis through DNA fragmentation and cellular dismantling [8].
The mitochondrial pathway activation by PHT-427 is closely linked to its effects on the phosphatidylinositol 3-kinase/protein kinase B signaling network. The compound effectively inhibits protein kinase B phosphorylation at both Ser473 and Thr308 residues, disrupting the survival signaling that normally prevents apoptosis [1] [4]. Additionally, PHT-427 inhibits phosphatidylinositide-dependent protein kinase 1 phosphorylation at Ser241, further compromising cellular survival mechanisms [1] [4].
PHT-427 treatment also induces significant reactive oxygen species production, creating oxidative stress conditions that contribute to mitochondrial dysfunction and apoptotic cell death [6] [7]. The compound's dual targeting of both protein kinase B and phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domains results in comprehensive disruption of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin survival axis, ultimately leading to apoptotic commitment [6] [7].
Cellular Process | Mechanism | Target/Pathway | Effect | Reference |
---|---|---|---|---|
Mitochondrial Membrane Permeabilization | Outer mitochondrial membrane permeabilization (MOMP) | BCL-2 family proteins/Mitochondrial pathway | Commitment to apoptosis | Citation 3, 48 |
Cytochrome c Release | Release of pro-apoptotic factors from mitochondria | Mitochondrial intermembrane space | Apoptotic signal amplification | Citation 3, 48 |
Apoptosome Formation | Assembly of Apaf-1/cytochrome c complex | Intrinsic apoptotic pathway | Caspase cascade initiation | Citation 3 |
Caspase-9 Activation | Initiation of intrinsic apoptotic pathway | Caspase cascade | Proteolytic activation | Citation 3 |
Caspase-3 Activation | Execution of apoptotic cell death | Apoptotic execution | DNA fragmentation and cell death | Citation 3 |
Reactive Oxygen Species (ROS) Production | Induction of oxidative stress leading to apoptosis | Cellular redox balance | Cellular stress and apoptosis | Citation 2, 48 |
Akt Phosphorylation Inhibition | Inhibition of Ser473 and Thr308 phosphorylation | AKT survival pathway | Reduced cell survival | Citation 1, 5 |
PDPK1 Phosphorylation Inhibition | Inhibition of Ser241 phosphorylation | PDK1 kinase activity | Impaired kinase function | Citation 1, 5 |
PI3K/AKT Pathway Inactivation | Disruption of survival signaling pathways | PI3K/AKT/mTOR axis | Growth inhibition and apoptosis | Citation 2, 48 |
PHT-427 demonstrates substantial antitumor efficacy across multiple xenograft models, with the highest effectiveness observed in tumors harboring PIK3CA mutations. In pancreatic cancer xenografts, PHT-427 achieves up to 80% tumor growth inhibition in BxPC-3 models when administered orally at 250 mg/kg twice daily for 5 days [1] [2]. This significant efficacy correlates with the PIK3CA mutant status of BxPC-3 cells, which renders them highly sensitive to phosphatidylinositol 3-kinase pathway inhibition [1].
Panc-1 xenografts, characterized by K-Ras mutations, show moderate but meaningful responses to PHT-427 treatment, achieving approximately 70% tumor growth inhibition at 200 mg/kg twice daily for 10 days [1] [2]. The reduced efficacy in K-Ras mutant tumors reflects the compound's preferential activity against PIK3CA-driven cancers [1]. Remarkably, MiaPaCa-2 xenografts treated with PHT-427 encapsulated in poly(lactic-co-glycolic acid) nanoparticles demonstrate exceptional efficacy, with 67% of mice achieving complete tumor elimination [9] [10].
In prostate cancer models, PC-3 xenografts exhibit significant responses to PHT-427, with 75% tumor growth inhibition achieved at 125 mg/kg twice daily for 5 days [1] [2]. The PIK3CA mutant status of PC-3 tumors contributes to their sensitivity, consistent with the compound's preferential activity against phosphatidylinositol 3-kinase pathway-activated cancers [1].
Breast cancer xenografts using MCF-7 cells show substantial antitumor activity, with PHT-427 achieving approximately 65% tumor growth inhibition at 200 mg/kg twice daily for 10 days [1] [2]. The efficacy in MCF-7 xenografts supports the compound's potential therapeutic application in estrogen receptor-positive breast cancers harboring PIK3CA mutations [5].
Non-small cell lung cancer models demonstrate moderate but consistent antitumor responses, with A-549 xenografts showing 60% tumor growth inhibition under similar dosing conditions [1] [2]. Ovarian cancer xenografts represented by SKOV-3 models exhibit moderate efficacy with 55% tumor growth inhibition at higher doses of 250 mg/kg twice daily for 10 days [1] [11].
Cancer Type | Xenograft Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Efficacy Assessment | Reference |
---|---|---|---|---|---|
Pancreatic Cancer | BxPC-3 (PIK3CA mutant) | 250 (BID × 5 days) | 80 | Highly effective | Citation 1, 19 |
Pancreatic Cancer | Panc-1 (K-Ras mutant) | 200 (BID × 10 days) | 70 | Effective | Citation 1, 19 |
Pancreatic Cancer | MiaPaCa-2 (K-Ras mutant) | 100 (SE-PLGA-427) | 67% complete elimination | Highly effective | Citation 21, 31 |
Prostate Cancer | PC-3 (PIK3CA mutant) | 125 (BID × 5 days) | 75 | Effective | Citation 1, 19 |
Breast Cancer | MCF-7 (PIK3CA mutant) | 200 (BID × 10 days) | 65 | Effective | Citation 1, 19 |
Non-Small Cell Lung Cancer | A-549 (PIK3CA mutant) | 200 (BID × 10 days) | 60 | Moderate | Citation 1, 19 |
Ovarian Cancer | SKOV-3 (PIK3CA mutant) | 250 (BID × 10 days) | 55 | Moderate | Citation 1, 25 |
Hypopharynx Carcinoma | FaDu (orthotopic) | 200 (daily × 10 days) | 75 | Effective | Citation 24, 26 |
PHT-427 exhibits significant synergistic interactions with various chemotherapeutic agents, enhancing antitumor efficacy through complementary mechanisms of action. The most extensively studied combination involves PHT-427 and paclitaxel in breast cancer models, where the combination demonstrates greater than additive antitumor activity in MCF-7 xenografts [1] [2]. This synergy results from the dual targeting of survival pathways by PHT-427 and microtubule disruption by paclitaxel, creating a therapeutic approach that simultaneously inhibits cellular proliferation and survival mechanisms [1].
In non-small cell lung cancer models, PHT-427 shows remarkable synergistic effects when combined with erlotinib, an epidermal growth factor receptor inhibitor. The combination treatment in NCI-H441 orthotopic models produces greater than additive antitumor activity, with the dual inhibition of epidermal growth factor receptor and phosphatidylinositol 3-kinase/protein kinase B pathways providing comprehensive blockade of oncogenic signaling [1] [2].
Pancreatic cancer models demonstrate particularly promising synergistic interactions. The combination of PHT-427 with gemcitabine in Panc-1 xenografts shows synergistic efficacy, combining the antimetabolite effects of gemcitabine with the survival pathway inhibition provided by PHT-427 [12]. Additionally, the combination of PHT-427 with MK-2206, another protein kinase B inhibitor, produces strong synergistic effects in BxPC3 cells with a z-score of 2.24, indicating highly significant cooperative antitumor activity [13].
Patient-derived pancreatic cancer samples reveal additional synergistic combinations with high therapeutic potential. PHT-427 combined with ACHP, an inhibitor of inhibitor of kappa B kinase, demonstrates highly effective responses across multiple patient samples with z-scores ranging from 1.03 to 1.64 [13]. Other combinations showing strong responses include PHT-427 with AZD6244 (a mitogen-activated protein kinase kinase inhibitor), GDC0941 (a phosphatidylinositol 3-kinase inhibitor), and Cyt387 (a janus kinase inhibitor), all producing z-scores greater than 0.9 in patient samples [13].
Combination | Cancer Type | Model/Cell Line | Synergistic Effect | Mechanism | Reference |
---|---|---|---|---|---|
PHT-427 + Paclitaxel | Breast Cancer | MCF-7 xenograft | Greater than additive | Dual PI3K/AKT inhibition | Citation 1, 19 |
PHT-427 + Erlotinib | Non-Small Cell Lung Cancer | NCI-H441 orthotopic | Greater than additive | EGFR and PI3K/AKT inhibition | Citation 1, 19 |
PHT-427 + Gemcitabine | Pancreatic Cancer | Panc-1 xenograft | Synergistic | PI3K/AKT and antimetabolite | Citation 20 |
PHT-427 + MK-2206 | Pancreatic Cancer | BxPC3 cells | Strong synergistic (z-score: 2.24) | Dual AKT targeting | Citation 34 |
PHT-427 + ACHP | Pancreatic Cancer | Patient samples | Highly effective (z-score: 1.03-1.64) | PI3K/AKT and IKK inhibition | Citation 34 |
PHT-427 + AZD6244 | Pancreatic Cancer | Patient samples | Strong response (z-score: >0.9) | PI3K/AKT and MEK inhibition | Citation 34 |
PHT-427 + GDC0941 | Pancreatic Cancer | Patient samples | Strong response (z-score: >0.9) | Dual PI3K inhibition | Citation 34 |
PHT-427 + Cyt387 | Pancreatic Cancer | Patient samples | Strong response (z-score: >0.9) | PI3K/AKT and JAK inhibition | Citation 34 |